molecular formula C7H7NO4 B3045935 6-Hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid CAS No. 116448-19-2

6-Hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Cat. No. B3045935
CAS RN: 116448-19-2
M. Wt: 169.13 g/mol
InChI Key: ZZNZFBULEPJXCW-UHFFFAOYSA-N
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Description

6-Hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a chemical compound that is used as a building block for various chemical compounds . It is used for the synthesis of analogs of Lucanthone, which have antitumor and bactericidal properties .


Synthesis Analysis

The synthesis of 6-Hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves the reaction of Meldrum’s acid with triethyl orthoformate and aniline, which reacts with active methylene nitriles to afford 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives . These derivatives are useful as drug precursors or perspective ligands .


Molecular Structure Analysis

The molecular structure of 6-Hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is characterized by the presence of a 2-pyridone ring . The presence of tautomeric forms and the state of equilibrium of the obtained product in DMSO-d6 was studied by 1H and 13C NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions of 6-Hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid involve the reaction of cyanothioacetamide with anilinomethylidene Meldrum’s acid . Other active methylene nitriles were also introduced in the reaction .

Scientific Research Applications

Antioxidant Properties and Structure-Activity Relationships

Hydroxycinnamic acids (HCAs), which share structural similarities with 6-Hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, have been extensively studied for their antioxidant properties. The structure-activity relationships (SARs) of HCAs indicate that the presence of an unsaturated bond on the side chain and modifications on the aromatic ring, such as hydroxylation, significantly enhance antioxidant activity. These findings suggest potential applications of 6-Hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid in developing potent antioxidant molecules for managing oxidative stress-related diseases (Razzaghi-Asl et al., 2013).

Biotechnological Production and Applications

The compound is also relevant in biotechnological contexts, particularly in the production of lactic acid from biomass. Lactic acid serves as a precursor for biodegradable polymers and various chemicals, indicating that derivatives of 6-Hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid could potentially be utilized in similar biotechnological applications (Gao et al., 2011).

Drug Synthesis Applications

Levulinic acid, which has functional groups similar to those in 6-Hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, is a key biomass-derived chemical used in drug synthesis. The presence of carbonyl and carboxyl groups provides flexibility and diversity in drug synthesis, making it cost-effective and cleaner. This suggests that 6-Hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid could have similar applications in the field of medicine, particularly in cancer treatment and medical materials (Zhang et al., 2021).

Cosmetic and Therapeutic Formulations

Hydroxy acids, closely related to 6-Hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, are widely used in cosmetic and therapeutic formulations for their beneficial effects on the skin. Their applications include treating photoaging, acne, ichthyosis, rosacea, pigmentation disorders, and psoriasis. The understanding of these compounds' biological mechanisms suggests potential skin care applications for 6-Hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (Kornhauser et al., 2010).

properties

IUPAC Name

2-hydroxy-4-methyl-6-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4/c1-3-2-4(9)8-6(10)5(3)7(11)12/h2H,1H3,(H,11,12)(H2,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZNZFBULEPJXCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=C1C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30419545
Record name 6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30419545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

CAS RN

116448-19-2
Record name 6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30419545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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